反式-1,2-二(2-噻吩基)乙烯

描述

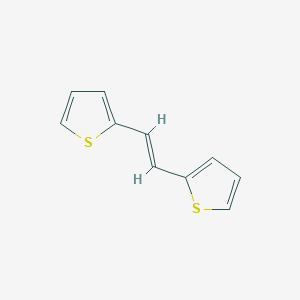

Trans-1,2-Di(2-thienyl)ethylene (C10H8S2) is a chemical compound with a molecular weight of 192.3 g/mol . It is also known by other names such as Dithienylethylene and 1,2-Di(thiophen-2-yl)ethene .

Molecular Structure Analysis

The molecular formula of trans-1,2-Di(2-thienyl)ethylene is C10H8S2 . The compound has a complex structure with 12 heavy atoms and a topological polar surface area of 56.5 Ų .Chemical Reactions Analysis

The compound shows reversible doping-undoping behavior and excellent charge-discharge characteristics such as a coulombic efficiency greater than 99% and a stable electrode potential even under a large charge-discharge current .Physical And Chemical Properties Analysis

Trans-1,2-Di(2-thienyl)ethylene is a solid at 20 degrees Celsius . It has a molecular weight of 192.3 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .科学研究应用

Thermoelectric Materials

Specific Scientific Field

Materials Science, Thermoelectricity

Application Summary

Trans-1,2-Di(2-thienyl)ethylene is used in the development of thermoelectric materials. These materials convert temperature differences into electric voltage and vice versa.

Methods of Application

The compound is incorporated into organic conjugated polymers. The backbone of these polymers is modified via copolymerization with different subunits and chemical doping with variant dopants. Two polymers named PTVTTT14 and PTVTDTT18 were synthesized by copolymerizing TVT with TT (thieno [3,2-b]thiophene) and DTT (dithieno [3,2-b:2’,3’-d]thiophene), respectively .

Results or Outcomes

PTVTTT14 and PTVTDTT18 displayed the highest power factor (PF) of 9.4 and 5.0 µW m-1 K-2 with F4TCNQ as a dopant. The higher electron affinity (EA) of F4TCNQ and CN6CP than the ionization energy (IE) of the two polymers is energetically favorable to charge transfer .

Synthesis of Thiophene Derivatives

Specific Scientific Field

Organic Chemistry, Medicinal Chemistry

Application Summary

Trans-1,2-Di(2-thienyl)ethylene is used in the synthesis of thiophene derivatives. These derivatives have a variety of biological effects and are used in medicinal chemistry.

Methods of Application

Thiophene derivatives are synthesized by heterocyclization of various substrates. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Results or Outcomes

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

安全和危害

未来方向

属性

IUPAC Name |

2-[(E)-2-thiophen-2-ylethenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBFWHPZXYPJFW-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1,2-Di(2-thienyl)ethylene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。